4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline
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Overview
Description
4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline is a complex organic compound with the molecular formula C20H23N3O It features a piperazine ring substituted with a phenylprop-2-en-1-yl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The phenylprop-2-en-1-yl group is introduced via substitution reactions, often using reagents like diphenylvinylsulfonium triflate.
Coupling with Aniline: The final step involves coupling the piperazine derivative with aniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonium salts in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group may enhance binding affinity and specificity, while the aniline moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}benzene
- **4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}phenol
Uniqueness
4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a phenylprop-2-en-1-yl group and an aniline moiety is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
(4-aminophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16,21H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMIBCQVTUBROE-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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